2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid

Physicochemical profiling thermal analysis solid-state characterization

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid (CAS 1269534-95-3) is a synthetic small-molecule scaffold belonging to the furan-carboxamide-benzoic acid hybrid class. Its structure features a benzoic acid core substituted at the ortho position with a carbamoylmethyl linker bearing a furan-2-ylmethyl substituent (molecular formula C₁₄H₁₃NO₄, MW 259.26 g/mol).

Molecular Formula C14H13NO4
Molecular Weight 259.261
CAS No. 1269534-95-3
Cat. No. B2708447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid
CAS1269534-95-3
Molecular FormulaC14H13NO4
Molecular Weight259.261
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)C(=O)O
InChIInChI=1S/C14H13NO4/c16-13(15-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18)
InChIKeyFRFADOPEJGORKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid (CAS 1269534-95-3) – Procurement-Relevant Identity and Baseline Characteristics


2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid (CAS 1269534-95-3) is a synthetic small-molecule scaffold belonging to the furan-carboxamide-benzoic acid hybrid class [1]. Its structure features a benzoic acid core substituted at the ortho position with a carbamoylmethyl linker bearing a furan-2-ylmethyl substituent (molecular formula C₁₄H₁₃NO₄, MW 259.26 g/mol). This compound is catalogued as a versatile fragment for medicinal chemistry and chemical biology applications, distinguished from its closest structural analogs by the methylene spacer between the amide carbonyl and the aromatic ring, which alters conformational flexibility, hydrogen-bonding geometry, and physicochemical properties . Commercially, it is primarily available as a research-grade building block (typical purity ≥95%) from multiple suppliers .

Why 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid Cannot Be Replaced by a Generic Furan-Benzoic Acid Analog


In procurement of furan-benzoic acid hybrid compounds, the temptation often exists to substitute a cheaper or more readily available analog sharing superficial features such as the furan ring and benzoic acid moieties. However, molecular topology differences—even a single methylene spacer or oxidation state change—can critically affect target engagement, selectivity, metabolic stability, and synthetic utility [1]. The ortho-carboxymethyl substituent in 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid creates a distinct hydrogen-bond network and steric environment compared to directly linked carbamoyl analogs (e.g., CAS 92059-44-4) or ester prodrug forms (e.g., CHEBI:108031). These differences manifest in divergent physicochemical parameters such as melting point, solubility, and chromatographic retention behavior, which directly impact handling, formulation, and assay reproducibility . The following section presents quantitative evidence demonstrating where this compound diverges meaningfully from its closest structural neighbors.

Quantitative Differentiation Evidence: 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid vs. Closest Analogs


Methylene Spacer Confers Distinct Thermal Behavior vs. Directly Linked Carbamoyl Analog (CAS 92059-44-4)

The presence of a methylene (–CH₂–) bridge between the carbamoyl group and the benzoic acid phenyl ring in the target compound fundamentally alters solid-state packing and thermal properties. The directly linked analog 2-(furan-2-ylmethylcarbamoyl)benzoic acid (CAS 92059-44-4), which lacks this spacer, has a reported density of 1.319 g/cm³ and a boiling point of 495.9 °C at 760 mmHg . While analogous thermodynamic data for the target compound are not published at equivalent resolution, the structural difference (sp²-hybridized amide carbonyl directly conjugated to the phenyl ring vs. a saturated methylene bridge) predicts lower density and reduced thermal stability due to decreased conjugation and increased conformational entropy, a trend consistent with class-level behavior of carbamoylmethyl-bridged benzoic acids [1].

Physicochemical profiling thermal analysis solid-state characterization

Free Carboxylic Acid vs. Ester Prodrug Form Determines Ionization State and Solubility

The target compound bears a free carboxylic acid (pKa predicted ~4.2 for benzoic acid in similar ortho-substituted environments), whereas its commonly encountered analog benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester (CHEBI:108031, CAS 379732-07-7) exists as a neutral ester [1]. This functional group difference produces a stark contrast in aqueous solubility under physiologically relevant pH. At pH 7.4, the target compound exists predominantly as the deprotonated carboxylate anion, significantly enhancing water solubility and enabling direct use in aqueous buffer systems. The ester analog, being neutral, exhibits limited aqueous solubility and requires organic co-solvents or prior hydrolysis for biological activity [2].

Solubility ionization state formulation compatibility

Methylene vs. Thioether Linker in Analog CAS 380541-20-8: Differential Oxidative Stability and Metabolism

A structurally related thioether analog, 2-((2-[(2-furylmethyl)amino]-2-oxoethyl)thio)benzoic acid (CAS 380541-20-8), replaces the methylene spacer in the target compound with a sulfur atom . Thioether-containing compounds are known to undergo S-oxidation by cytochrome P450 enzymes and non-enzymatic oxidation pathways, generating sulfoxide and sulfone metabolites that can alter activity and introduce off-target effects [1]. The target compound's all-carbon backbone eliminates this liability, providing a metabolically more stable scaffold with potentially longer half-life in microsomal stability assays, a class-level inference based on the well-established metabolic fate of aryl thioethers vs. methylene-bridged analogs.

Metabolic stability oxidative degradation sulfur-containing analogs

Scaffold Flexibility: Ortho-Carboxymethyl Substituent Enables Chelation or Metal Coordination Chemistry Distinct from Direct Carbamoyl Analogs

The ortho-carboxymethyl group in the target compound can function as a bidentate ligand (carboxylate plus amide carbonyl) upon deprotonation, enabling metal-chelating applications such as metalloenzyme inhibitor design or metal-organic framework construction. The directly linked analog 2-(furan-2-ylmethylcarbamoyl)benzoic acid (CAS 92059-44-4) positions the amide carbonyl and carboxylic acid in a six-membered chelate ring, whereas the methylene-bridged scaffold of the target compound forms a seven-membered chelate ring—a geometric difference that alters metal-binding affinity and selectivity . A published study on metal complexes of the direct analog (FMBA) with Cu(II), Ni(II), and Co(II) demonstrated antimicrobial activity that was dependent on the coordination geometry . The target compound's expanded chelate ring is predicted to accommodate larger metal ions and alter the ligand-field strength, opening distinct opportunities in bioinorganic chemistry.

Metal coordination chelation synthetic diversification

Chloro-Substituted Carbamoylmethoxy Analog Diverges Significantly in logP and Hydrogen-Bond Capacity

A commercially available analog, 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid, incorporates a chlorine atom on the phenyl ring and replaces the methylene spacer with an oxygen atom (forming a carbamoylmethoxy linkage) . The introduction of chlorine increases lipophilicity (estimated ΔlogP +0.7 vs. target compound) while the ether oxygen adds hydrogen-bond acceptor capacity. Target compound lacks both features, resulting in lower logP (predicted ~1.8 vs. ~2.5 for chloro-ether analog) and a distinct hydrogen-bond donor/acceptor profile that affects membrane permeability and protein binding [1]. These computed physicochemical differences are significant enough to alter high-throughput screening hit profiles and should not be assumed interchangeable.

Lipophilicity hydrogen bonding ADME prediction

Direct head-to-head biological activity data are absent in current literature: acknowledgment of evidence gap

A thorough search of primary research literature, patent filings, and public bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) conducted as of May 2026 yielded no peer-reviewed head-to-head comparison data or single-agent quantitative biological activity measurements for 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid or its closest analogs [1]. The compound appears to be primarily distributed as a screening library component or synthetic intermediate, with biological annotation limited to predicted properties and class-level inferences. This absence of direct comparative data means that selection and procurement decisions must currently rely on the structural, physicochemical, and class-level differentiating factors detailed above, rather than on demonstrated target-specific potency differences.

Data transparency gap analysis procurement risk

Optimal Procurement and Deployment Scenarios for 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid


Fragment-Based Drug Discovery (FBDD) Library Expansion Requiring Ortho-Carboxymethyl Scaffolds

The compound's low molecular weight (259.26 Da) and combination of hydrogen-bond donor (COOH) and acceptor (amide carbonyl, furan oxygen) functionalities make it suitable as a fragment for FBDD screening against targets that recognize carboxylic acid-containing ligands, such as metalloproteases, carbonic anhydrases, or integrins. Its methylene spacer provides greater conformational flexibility than directly conjugated analogs, enabling exploration of binding pockets that are inaccessible to more rigid scaffolds [1].

Coordination Chemistry and Metalloenzyme Inhibitor Design

The ortho-carboxymethyl amide motif can serve as a bidentate ligand for transition metals. The target compound's seven-membered chelate geometry (vs. six-membered in direct analogs) may offer unique selectivity for specific metal ions. Researchers designing metalloenzyme inhibitors (e.g., matrix metalloproteinases, histone deacetylases) can exploit this scaffold to achieve metal-coordination patterns distinct from those obtained with fused-ring or directly linked carbamoyl analogs .

Synthetic Diversification via Carboxylic Acid Derivatization

The free carboxylic acid handle allows straightforward conversion to amides, esters, hydrazides, or hydroxamic acids using standard coupling chemistry. This versatility enables rapid library generation for structure-activity relationship (SAR) studies without requiring deprotection steps that would be necessary if starting from an ester prodrug form. The methylene spacer reduces steric hindrance around the carboxyl group, potentially improving coupling yields compared to ortho-substituted benzoic acids where the reactive group is directly attached to the ring .

Aqueous-Phase Biochemical Assays Where Ester Analogs Require Co-Solvents

For high-throughput screening in aqueous buffer systems (e.g., fluorescence polarization, SPR, or NMR-based fragment screening), the ionized carboxylate form of the target compound at physiological pH provides sufficient water solubility to avoid DMSO precipitation artifacts often encountered with neutral ester analogs. This eliminates the need for co-solvents that can interfere with protein stability or assay readouts, making the free acid form the preferred procurement choice for direct biochemical screening [2].

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